
Benzeneethanamine, 2,4-dichloro-beta-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 2,4-dichloro-beta-ethoxy- is a chemical compound with the molecular formula C10H13Cl2NO It is a derivative of phenethylamine, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and an ethoxy group attached to the beta position of the ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2,4-dichloro-beta-ethoxy- typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylamine under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and substitution reactions. The specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of Benzeneethanamine, 2,4-dichloro-beta-ethoxy- may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a product that meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 2,4-dichloro-beta-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dichlorobenzaldehyde, while reduction could produce 2,4-dichlorophenylethanol. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Benzeneethanamine, 2,4-dichloro-beta-ethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2,4-dichloro-beta-ethoxy- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, lacking the chlorine and ethoxy substituents.
2,4-Dichlorophenethylamine: Similar structure but without the ethoxy group.
2,4-Dichloro-beta-[(2,4-dichlorophenyl)methoxy]benzeneethanamine: A more complex derivative with additional substituents.
Uniqueness
Benzeneethanamine, 2,4-dichloro-beta-ethoxy- is unique due to the presence of both chlorine atoms and the ethoxy group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity, binding affinity, and specificity, making it a valuable compound for various applications.
Properties
CAS No. |
24065-47-2 |
|---|---|
Molecular Formula |
C10H13Cl2NO |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-ethoxyethanamine |
InChI |
InChI=1S/C10H13Cl2NO/c1-2-14-10(6-13)8-4-3-7(11)5-9(8)12/h3-5,10H,2,6,13H2,1H3 |
InChI Key |
ASQPDZRIKTYFMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



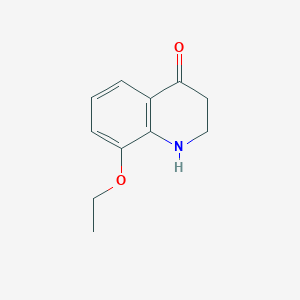
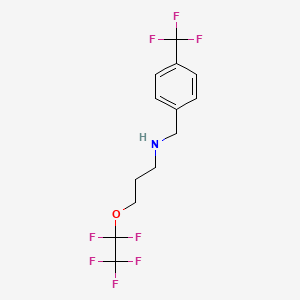
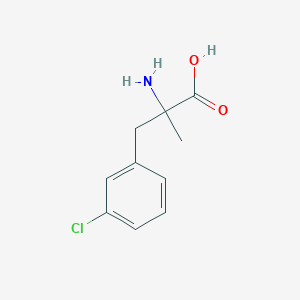
![(11bS)-N,N-Bis[(S)-(+)-1-(2-methoxyphenyl)ethyl]dinaphtho[2,1-d](/img/structure/B12112172.png)
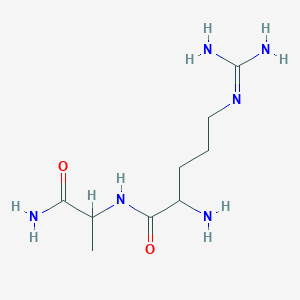
![4-{[2-(4-Chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B12112189.png)

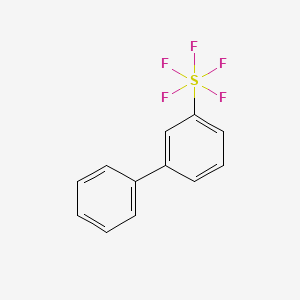


![2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B12112243.png)
![[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112248.png)

